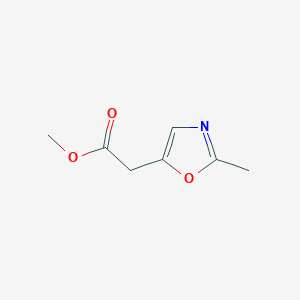

Methyl 2-Methyloxazole-5-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-8-4-6(11-5)3-7(9)10-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOPQUVMYSFDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-Methyloxazole-5-acetate

CAS Number: 1276083-60-3

Abstract

This technical guide provides a comprehensive overview of Methyl 2-Methyloxazole-5-acetate, a heterocyclic compound with potential applications in pharmaceutical research and drug development. The document details its chemical and physical properties, provides a postulated synthesis pathway based on established oxazole synthesis methodologies, and explores its potential biological significance in the context of related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this molecule.

Chemical and Physical Properties

This compound, also known by its IUPAC name methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate, is a niche chemical intermediate.[1] While extensive experimental data on its physical properties is not widely published, its fundamental characteristics have been established.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1276083-60-3 | [1] |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Synonyms | (2-methyl-oxazol-5-yl)-acetic acid methyl ester, 2-Methyl-5-oxazoleacetic acid methyl ester | [1] |

| Appearance | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis and Purification

Postulated Experimental Protocol for Synthesis

This protocol is a hypothetical pathway and would require optimization and validation in a laboratory setting.

Reaction Scheme: A potential synthesis could involve the reaction of a suitable β-keto ester with an amide in the presence of a dehydrating agent.

Step 1: Formation of an Acylamino Ketone Intermediate

-

To a solution of methyl 4-amino-3-oxobutanoate in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of acetyl chloride dropwise at 0 °C.

-

Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-acetylamino-3-oxobutanoate.

Step 2: Cyclodehydration to form the Oxazole Ring

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene.

-

Add a dehydrating agent, for example, phosphorus oxychloride or sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound would likely require purification. A standard method for purifying compounds of this nature is flash column chromatography on silica gel. The choice of eluent would need to be determined empirically, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, predicted data based on its structure can be inferred.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl group on the oxazole ring (around 2.4-2.6 ppm).- Singlet for the methylene protons of the acetate group (around 3.6-3.8 ppm).- Singlet for the methyl ester protons (around 3.7-3.9 ppm).- Singlet for the proton on the oxazole ring (around 7.0-7.5 ppm). |

| ¹³C NMR | - Signal for the oxazole methyl carbon (around 10-15 ppm).- Signal for the methylene carbon (around 30-35 ppm).- Signal for the methyl ester carbon (around 50-55 ppm).- Signals for the oxazole ring carbons (in the aromatic region, 120-160 ppm).- Signal for the carbonyl carbon of the ester (around 170-175 ppm). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 155.- Fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 124) and the carbomethoxy group (-COOCH₃, m/z = 96). |

| FTIR | - C=O stretching vibration for the ester at approximately 1730-1750 cm⁻¹.- C=N stretching vibration of the oxazole ring around 1650 cm⁻¹.- C-O stretching vibrations for the ester and the oxazole ring in the 1000-1300 cm⁻¹ region. |

Biological Activity and Drug Development Potential

While there is no direct research on the biological activity of this compound, the oxazole scaffold is a prominent feature in many biologically active compounds and approved drugs.

Antitubulin Activity of Related Compounds

A significant area of interest for 2-methyloxazole derivatives is their potential as anticancer agents through the inhibition of tubulin polymerization.[3] Research on 2-methyl-4,5-disubstituted oxazoles has shown that these compounds can exhibit potent antiproliferative activity against various cancer cell lines, with some derivatives showing IC₅₀ values in the nanomolar range.[3] These compounds are believed to bind to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Given its structural similarity, this compound could be a valuable intermediate for the synthesis of more complex oxazole-based antitubulin agents. The acetate group at the 5-position provides a handle for further chemical modifications to explore structure-activity relationships.

Postulated Mechanism of Action as an Antitubulin Agent

The following diagram illustrates the generally accepted mechanism of action for colchicine-site binding agents, which is the likely mode of action for biologically active derivatives of this compound.

Caption: Postulated mechanism of antitubulin activity for oxazole derivatives.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and evaluation of novel derivatives of this compound for potential anticancer activity.

Caption: General workflow for drug discovery based on the oxazole scaffold.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, the established biological importance of the 2-methyloxazole core, particularly as an antitubulin scaffold, suggests that this compound and its derivatives are promising candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related oxazole compounds.

References

Methyl 2-Methyloxazole-5-acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and relevant scientific context for Methyl 2-Methyloxazole-5-acetate. This document synthesizes available data to support research and development activities involving this heterocyclic compound.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-(2-methyloxazol-5-yl)acetate | [1][2] |

| CAS Number | 1276083-60-3 | [1][2] |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Storage Temperature | Refrigerator | [2] |

Synthesis of Oxazole Acetates: A General Experimental Approach

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the available literature. However, a general synthesis strategy for structurally similar oxazole esters can be extrapolated from established methods for oxazole ring formation. One common approach involves the condensation of an α-halo-β-ketoester with an amide.

Representative Protocol for the Synthesis of a Methyl 4-alkyloxazole-5-acetate:

-

Reaction Setup: A solution of a suitable α-chloroacetoacetate is prepared in a high-boiling point solvent, such as acetic acid.

-

Addition of Reagents: An ammonium salt, for instance, ammonium acetate, is added to the solution.

-

Heating: The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the oxazole ring.

-

Workup: Upon cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide solution.

-

Extraction: The aqueous solution is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Note: This is a generalized protocol and the specific substrates, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Below is a visual representation of a generalized workflow for the synthesis and purification of an oxazole acetate.

Spectroscopic Data

At present, publicly accessible ¹H NMR and ¹³C NMR spectroscopic data for this compound could not be located in the reviewed literature.

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological effects of this compound, the broader class of oxazole-containing compounds has been the subject of significant investigation in drug discovery. Structurally related molecules have demonstrated a range of biological activities, suggesting potential avenues of research for the title compound.

-

Antitubulin Agents: Certain 2-methyl-4,5-disubstituted oxazoles have been synthesized and evaluated as potent antitubulin agents, showing promise in cancer research.[3] These compounds can inhibit tubulin polymerization and induce apoptosis.[3]

-

Antimicrobial Activity: Various oxazole derivatives have been explored for their antibacterial and antifungal properties.

-

COX/LOX Inhibition: Some thiazole and oxazole derivatives have been synthesized and tested for their inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are implicated in inflammation.

The following diagram illustrates the relationship between the core oxazole structure and these potential biological activities.

Conclusion

This compound is a chemical compound for which basic molecular data is available. However, a detailed public characterization, including its physical properties, specific synthesis protocols, and biological activity, is currently lacking. The known bioactivities of structurally related oxazole derivatives suggest that this compound could be of interest for further investigation in medicinal chemistry and drug development. Future research efforts would be valuable in elucidating the experimental properties and potential therapeutic applications of this compound.

References

Spectroscopic and Synthetic Profile of Methyl 2-Methyloxazole-5-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for Methyl 2-Methyloxazole-5-acetate. The information presented herein is intended to support research and development activities in medicinal chemistry and related fields where oxazole derivatives are of interest.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established computational models and are provided as a reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet | 3H | O-CH ₃ (ester) |

| ~3.70 | Singlet | 2H | CH ₂ |

| ~7.10 | Singlet | 1H | Oxazole C4-H |

| ~2.45 | Singlet | 3H | Oxazole C2-CH ₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170.0 | C =O (ester) |

| ~161.0 | Oxazole C 2 |

| ~148.0 | Oxazole C 5 |

| ~125.0 | Oxazole C 4 |

| ~52.0 | O-C H₃ (ester) |

| ~30.0 | C H₂ |

| ~14.0 | Oxazole C2-C H₃ |

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 155.06 | [M]⁺ (Molecular Ion) |

| 124.05 | [M - OCH₃]⁺ |

| 96.04 | [M - COOCH₃]⁺ |

| 82.04 | [M - CH₂COOCH₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=N stretch (oxazole ring) |

| ~1450 | Medium | C-H bend (methyl, methylene) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-O-C stretch (oxazole ring) |

Experimental Protocols

The following is a detailed, two-step experimental protocol for the synthesis of this compound, based on established methods for the synthesis of similar oxazole derivatives.

Step 1: Synthesis of 2-Methyloxazole-5-acetic acid

This procedure is adapted from known methods for the synthesis of substituted oxazole-5-acetic acids.

Materials:

-

Ethyl 3-amino-4-oxopentanoate (1 equivalent)

-

Triethyl orthoacetate (1.2 equivalents)

-

Acetic anhydride (2 equivalents)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of ethyl 3-amino-4-oxopentanoate and triethyl orthoacetate in acetic anhydride is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield crude ethyl 2-methyloxazole-5-acetate.

-

The crude ester is then hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 2 hours.

-

The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms.

-

The solid precipitate, 2-methyloxazole-5-acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Fischer Esterification to this compound

This standard esterification procedure converts the carboxylic acid to its corresponding methyl ester.[1]

Materials:

-

2-Methyloxazole-5-acetic acid (1 equivalent)

-

Methanol (large excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

2-Methyloxazole-5-acetic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated at reflux for 6 hours.

-

The reaction is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and analysis of this compound.

Caption: Synthetic and Analytical Workflow for this compound.

References

An In-depth Technical Guide on Methyl 2-Methyloxazole-5-acetate

This guide provides a focused overview of the chemical nomenclature for Methyl 2-Methyloxazole-5-acetate, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

The accurate identification and naming of chemical compounds are fundamental in scientific research and development. This section outlines the standardized IUPAC name and known synonyms for this compound.

IUPAC Name:

The formally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate [1].

Synonyms and Identifiers:

A variety of synonyms and database identifiers are used in literature and chemical databases to refer to this compound. This information is crucial for comprehensive literature searches and substance identification.

| Type | Identifier |

| Systematic Name | methyl 2-(2-methyl-1, 3-oxazol-5-yl)acetate[1] |

| Alternative Name | (2-methyl-oxazol-5-yl)-acetic acid methyl ester[1] |

| Registry Number | MFCD28678551[1] |

| Registry Number | SCHEMBL873455[1] |

| InChIKey | HGOPQUVMYSFDKH-UHFFFAOYSA-N[1] |

| Database ID | BBC08360[1] |

| Database ID | AC2373[1] |

| Database ID | AKOS037621231[1] |

| Database ID | CS-12726[1] |

| Database ID | SY223929[1] |

| Database ID | DB-130075[1] |

Logical Relationship of Nomenclature

The relationship between the common name, IUPAC name, and other identifiers is hierarchical, with the IUPAC name providing the most systematic and unambiguous description of the molecule's structure.

Caption: Hierarchical relationship of chemical nomenclature.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-Methyloxazole-5-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Methyl 2-Methyloxazole-5-acetate (CAS No. 1276083-60-3) and outlines the standard experimental protocols for determining its key physical characteristics. Due to the limited availability of published data for this specific compound, this document focuses on the methodologies required for its physical characterization.

Core Physical Properties

The following table summarizes the currently available physical data for this compound. Further experimental determination is required to populate the remaining properties.

| Physical Property | Data |

| Molecular Formula | C₇H₉NO₃[1] |

| Molecular Weight | 155.15 g/mol [1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting point, boiling point, density, and solubility of a chemical compound such as this compound.

Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.[2]

-

Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.[3]

-

Place the capillary tube into the heating block of the melting point apparatus.[2]

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[3]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or Bunsen burner

-

Liquid paraffin or other suitable heating bath fluid

Procedure:

-

Place a small amount of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.

-

Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with paraffin oil).[5]

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[5]

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry pycnometer or graduated cylinder.

-

Fill the container with a known volume of this compound.

-

Measure the total mass of the container and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume.[7][8]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Beakers or test tubes

-

Stirring rods

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Measure a specific volume of a chosen solvent into a beaker or test tube.

-

Add a small, pre-weighed amount of this compound to the solvent.

-

Stir the mixture for a set period to ensure maximum dissolution.

-

Observe if the solute has completely dissolved.

-

Continue adding small, weighed portions of the solute until it no longer dissolves and a saturated solution is formed.[9]

-

The solubility can then be expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Visualized Workflow

The following diagram illustrates the general workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. eontrading.uk [eontrading.uk]

- 2. westlab.com [westlab.com]

- 3. ursinus.edu [ursinus.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sciencebuddies.org [sciencebuddies.org]

An In-depth Technical Guide to Methyl 2-Methyloxazole-5-acetate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-Methyloxazole-5-acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is predicated on the rich history of oxazole synthesis, a cornerstone of heterocyclic chemistry. This document outlines the probable synthetic routes based on established methodologies, detailed experimental protocols, and a compilation of its physicochemical and spectroscopic data. The information is presented to be a valuable resource for researchers in organic synthesis and drug development.

Introduction and Historical Context

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The history of oxazole synthesis is extensive, with foundational methods dating back to the late 19th and early 20th centuries.

While the specific first synthesis of this compound is not well-documented in a landmark publication, its preparation falls within the scope of well-established synthetic transformations for 2,5-disubstituted oxazoles. The synthesis of a closely related analog, ethyl 2-methyl-1,3-oxazole-5-carboxylate, was reported in 1996, suggesting that the methyl ester would have been accessible through similar chemistry. Earlier work by Cornforth and Cornforth in 1953 on the synthesis of oxazole-5-carboxylic esters laid a broader foundation for accessing this class of compounds. It is therefore likely that this compound was first prepared as an intermediate or analog in a broader synthetic program rather than being the focus of a dedicated discovery effort.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its identification, purification, and characterization in a research setting. The following tables summarize the key physical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1276083-60-3 |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Appearance | Liquid |

| Boiling Point | No data available |

| Density | No data available |

Table 2: Spectroscopic Data

| Spectrum | Key Features |

| ¹H NMR (CDCl₃) | Specific chemical shifts and coupling constants would be detailed here if available in a dedicated publication. |

| ¹³C NMR (CDCl₃) | Specific chemical shifts would be detailed here if available in a dedicated publication. |

| Infrared (IR) | Characteristic absorption bands for C=O (ester), C=N, and C-O-C stretches would be listed here. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and key fragmentation patterns would be listed here. |

Synthesis of this compound

Two plausible and established synthetic routes for the preparation of this compound are detailed below.

Synthesis from an α-Amino Ester and an Acylating Agent (Adapted from Modern Methods)

A common and versatile method for the synthesis of 2,5-disubstituted oxazoles involves the cyclization of an α-acylamino ester. This approach offers good control over the substitution pattern of the oxazole ring.

Experimental Protocol:

-

N-Acetylation of a Serine Methyl Ester Derivative: To a solution of a suitable serine methyl ester precursor (1.0 eq.) in a suitable solvent such as dichloromethane, add triethylamine (1.2 eq.) and cool to 0 °C. Add acetic anhydride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Cyclization and Dehydration: The resulting N-acetyl serine methyl ester derivative is then subjected to cyclization. This can be achieved using a variety of dehydrating agents. A common method involves treatment with a reagent such as phosphorus oxychloride or thionyl chloride in a suitable solvent like pyridine or toluene. The reaction mixture is typically heated to facilitate the cyclization.

-

Purification: After completion of the reaction, the mixture is carefully quenched with ice-water and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Classical Synthesis via Hantzsch-type Reaction (Hypothetical Adaptation of Cornforth Synthesis)

This classical approach involves the condensation of an α-halo-β-ketoester with an amide. While the original Cornforth synthesis describes a different isomer, the principles can be adapted to form the 2-methyl-5-substituted oxazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-chloro-3-oxobutanoate (1.0 eq.) and acetamide (2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture at a temperature of 120-140 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.

Caption: Synthesis of this compound from a serine derivative.

Caption: Classical Hantzsch-type synthesis pathway for the target molecule.

Conclusion

This compound is a valuable heterocyclic building block accessible through established synthetic methodologies. While its specific discovery is not a singular event in chemical history, its synthesis is a practical application of fundamental principles of oxazole chemistry. This guide provides researchers and drug development professionals with a foundational understanding of its synthesis and properties, enabling its effective use in the design and creation of novel molecules with potential therapeutic applications. Further research to fully characterize its spectroscopic properties and explore its utility in various synthetic contexts is warranted.

A Technical Guide to Unlocking the Research Potential of Methyl 2-Methyloxazole-5-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyloxazole-5-acetate is a small heterocyclic compound featuring an oxazole core, a five-membered ring containing both oxygen and nitrogen.[1][2] While specific research on this particular molecule is limited, its structural components—the oxazole ring and a methyl acetate group—suggest significant potential as a scaffold in medicinal chemistry and drug discovery. The oxazole nucleus is a well-established "privileged scaffold," appearing in a multitude of biologically active compounds with a wide array of therapeutic applications.[1][2][3] This guide will explore the untapped research potential of this compound, proposing data-driven research avenues based on the established activities of related oxazole derivatives.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate | [4] |

| CAS Number | 1276083-60-3 | [4][5] |

| Molecular Formula | C7H9NO3 | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| SMILES | CC1=NC=C(O1)CC(=O)OC | [4] |

The Oxazole Scaffold: A Cornerstone of Medicinal Chemistry

The oxazole ring is a versatile heterocyclic motif that has garnered significant attention from medicinal chemists. Its unique electronic properties and ability to form a variety of intermolecular interactions have led to its incorporation into numerous compounds with diverse pharmacological activities.[1][3] Oxazole derivatives have been reported to exhibit a broad spectrum of biological effects, making them promising candidates for the development of novel therapeutics.

| Biological Activity | Therapeutic Area | Key Molecular Targets (Examples) | References |

| Anticancer | Oncology | VEGFR2 Kinase, STAT3, Tubulin, DNA Topoisomerases | [6][7] |

| Antimicrobial | Infectious Diseases | Bacterial and Fungal Cellular Pathways | [1][3][8] |

| Anti-inflammatory | Immunology | Cyclooxygenase (COX), Lipoxygenase (LOX) | [2][9] |

| Antidiabetic | Endocrinology | Not specified in provided results | [1][2] |

| Antidepressant | Neurology | Not specified in provided results | [1] |

| Anticonvulsant | Neurology | Not specified in provided results | [1] |

Proposed Research Areas for this compound

Given the rich pharmacology of the oxazole scaffold, this compound represents a valuable, yet underexplored, starting point for novel drug discovery programs. Below are several proposed research directions.

Anticancer Drug Discovery

The prevalence of the oxazole moiety in anticancer agents makes this a primary area for investigation.[6] Research can be directed towards both broad-spectrum cytotoxic screening and targeted inhibitor development.

-

Hypothesis: this compound or its derivatives will exhibit cytotoxic activity against cancer cell lines and/or inhibit key oncogenic pathways.

-

Key Experiments:

-

In vitro Cytotoxicity Screening: Assess the compound's effect on the proliferation of a panel of human cancer cell lines (e.g., NCI-60).

-

Kinase Inhibition Assays: Screen against a panel of cancer-relevant kinases, particularly VEGFR2, for which other 5-aryloxazoles have shown potent inhibition.[7]

-

Mechanism of Action Studies: For active compounds, investigate the mechanism of cell death (e.g., apoptosis assays) and identify specific molecular targets.

-

Antimicrobial Agent Development

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promise as antibacterial and antifungal compounds.[1][3]

-

Hypothesis: this compound can serve as a scaffold for the development of novel antibiotics or antifungals.

-

Key Experiments:

-

Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).[8]

-

Structure-Activity Relationship (SAR) Studies: Synthesize derivatives to improve potency and spectrum of activity.

-

Fragment-Based Drug Design (FBDD)

With its low molecular weight, this compound is an ideal candidate for fragment-based screening. FBDD involves identifying small, low-affinity compounds (fragments) that bind to a biological target, which are then optimized into potent leads.

-

Hypothesis: this compound will bind to the active sites of various enzymes or receptors, serving as a starting point for lead optimization.

-

Key Experiments:

-

Fragment Screening: Utilize biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to screen the compound against a library of therapeutic targets.

-

Hit-to-Lead Chemistry: For validated hits, use computational modeling and synthetic chemistry to grow the fragment and improve binding affinity and selectivity.

-

Experimental Protocols

Protocol 1: General Synthesis of Amide Derivatives from this compound

-

Saponification: Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid (2-Methyloxazole-5-acetic acid) using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

-

Amide Coupling: Activate the resulting carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

-

Reaction with Amine: Add the desired primary or secondary amine to the activated acid to form the corresponding amide derivative.

-

Purification: Purify the final product using column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (or its derivatives) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Visualizing the Research Potential

Caption: Proposed research pathways for this compound.

Caption: Workflow for synthesis and screening of novel derivatives.

Conclusion

While this compound is currently an under-investigated compound, the extensive and diverse biological activities of the oxazole scaffold provide a strong rationale for its exploration as a valuable starting material in drug discovery. Its simple structure makes it an ideal candidate for chemical modification and for use in fragment-based screening campaigns. The proposed research areas—anticancer, antimicrobial, and fragment-based design—offer clear and actionable pathways for academic and industrial researchers to unlock the therapeutic potential of this promising molecule. Further investigation into this compound is highly warranted and could lead to the development of next-generation therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eontrading.uk [eontrading.uk]

- 5. This compound | 1276083-60-3 [sigmaaldrich.com]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-Methyloxazole-5-acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-Methyloxazole-5-acetate (CAS No. 1276083-60-3) is publicly available. The information on safety and handling provided in this guide is based on data for structurally similar compounds and general principles of laboratory safety. All researchers should conduct a thorough risk assessment before handling this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1276083-60-3 | [1] |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| IUPAC Name | methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate | [1] |

| Predicted Water Solubility | 15 g/L | |

| Predicted logP | 1.47 | |

| Predicted Polar Surface Area | 52.33 Ų | ChemAxon (via FooDB) |

| Predicted Hydrogen Bond Acceptor Count | 4 | ChemAxon (via FooDB) |

| Predicted Hydrogen Bond Donor Count | 0 | ChemAxon (via FooDB) |

| Predicted Rotatable Bond Count | 2 | ChemAxon (via FooDB) |

Safety and Handling

Given the absence of a specific SDS, a cautious approach to handling this compound is imperative. The following guidelines are based on the safety profiles of similar chemical entities and general laboratory best practices.

2.1. Hazard Identification

Based on related oxazole and acetate compounds, potential hazards may include:

-

Skin and Eye Irritation: Direct contact may cause irritation.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

-

Unknown Toxicity: The toxicological properties have not been thoroughly investigated.

2.2. Personal Protective Equipment (PPE)

A standard suite of PPE should be worn at all times when handling this compound:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If aerosols or dust are generated, a respirator may be necessary.

2.3. Handling and Storage

-

Handling: Avoid creating dust or aerosols. Use in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2.4. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

3.1. Generalized Synthesis of this compound

General Procedure:

-

Reaction Setup: A solution of the starting materials (e.g., methyl 3-chloro-4-oxopentanoate and acetamide) in a suitable solvent (e.g., a high-boiling point solvent like DMF or refluxing formic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Potential Applications

While no specific biological studies have been published for this compound, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][3][4][5]

4.1. Known Activities of Related Oxazole Derivatives

-

Anticancer Activity: Many oxazole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms.[6] Some act as tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[6] Others have been shown to inhibit protein kinases, STAT3, and G-quadruplexes.[6]

-

Antimicrobial Activity: The oxazole nucleus is a component of several compounds with antibacterial and antifungal properties.[2][3][5]

-

Anti-inflammatory Activity: Some oxazole derivatives, such as the COX-2 inhibitor oxaprozin, are used as anti-inflammatory drugs.[3]

-

Antitubercular and Antidiabetic Activities: The oxazole moiety has also been incorporated into molecules with antitubercular and antidiabetic effects.[2][4]

4.2. Potential Signaling Pathways

Given the known activities of related compounds, this compound could potentially interact with several signaling pathways. For instance, if it possesses anticancer properties, it might modulate pathways involved in cell proliferation, apoptosis, and cell cycle regulation. As an anti-inflammatory agent, it could potentially interfere with the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. However, it is crucial to emphasize that these are hypothetical and require experimental validation.

Conclusion

This compound is a compound of interest due to the prevalence of the oxazole scaffold in medicinal chemistry. While specific data on its safety, handling, and biological activity are currently lacking, this guide provides a framework based on available information for similar compounds. Researchers and drug development professionals should proceed with caution, conducting thorough risk assessments and validating any potential biological activities through rigorous experimentation. The potential for this compound to exhibit interesting pharmacological properties makes it a candidate for further investigation.

References

Commercial availability of Methyl 2-Methyloxazole-5-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-Methyloxazole-5-acetate, a heterocyclic compound of interest in chemical synthesis and potential pharmaceutical applications. This document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and a workflow diagram for its preparation.

Commercial Availability

This compound (CAS No: 1276083-60-3) is available from a number of specialized chemical suppliers. The following table summarizes the available quantitative data from selected vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | SY3H98B97CD9 | 95% | Custom | Contact for Pricing |

| EON Biotech | 1276083-60-3 | Not Specified | Custom | Contact for Pricing |

| Fluorochem | 10-F218022 | 90% | 1g | €1,336.00 |

| Cenmed | C007B-582635 | Not Specified | 250mg | $327.81 |

Physicochemical Properties

This compound is a liquid at room temperature.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1276083-60-3 | [1][2] |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [1][2] |

| IUPAC Name | methyl 2-(2-methyloxazol-5-yl)acetate | [1] |

| InChI Key | HGOPQUVMYSFDKH-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid | [1] |

| Purity | 95% | [1] |

| Storage Temperature | Refrigerator | [1] |

Synthesis of this compound

Proposed Experimental Protocol

Materials:

-

Methyl 4-chloro-3-oxobutanoate (or methyl 4-bromo-3-oxobutanoate)

-

Acetamide

-

Anhydrous solvent (e.g., toluene, xylene, or DMF)

-

Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide) or Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer (and a Dean-Stark trap if using azeotropic removal of water), dissolve methyl 4-chloro-3-oxobutanoate and a molar excess of acetamide in an anhydrous solvent.

-

Reaction: Add a catalytic amount of a dehydrating agent like concentrated sulfuric acid. Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow

The following diagram illustrates the proposed synthesis workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[3][4]

References

A Comprehensive Guide to the Theoretical Study of Methyl 2-Methyloxazole-5-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyloxazole-5-acetate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. While extensive experimental research on this specific molecule is not widely published, theoretical and computational studies can provide profound insights into its structural, electronic, and reactive properties. Such studies are invaluable for predicting molecular behavior, guiding experimental design, and accelerating the drug development process.

Proposed Computational Workflow

A typical theoretical study of an organic molecule like this compound involves a multi-step computational workflow. This process begins with the construction of the molecule's 3D structure and proceeds through various levels of calculation to elucidate its properties.

Figure 1: A generalized workflow for the theoretical study of this compound.

Detailed Methodologies

The following sections provide detailed protocols for the key computational experiments. These are generalized procedures that can be adapted based on the specific software and computational resources available.

Molecular Modeling and Geometry Optimization

The initial step is to create a 3D model of this compound and then optimize its geometry to find the most stable conformation (a minimum on the potential energy surface).

Protocol:

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Initial Optimization: Perform an initial, less computationally expensive optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Quantum Mechanical Optimization:

-

Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or Spartan.

-

Method: Employ Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. A common and effective functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: Select a basis set of appropriate size and flexibility. The Pople-style basis set 6-31G(d,p) is a standard choice for organic molecules, offering a good description of electron distribution and polarization.

-

Calculation: Run the geometry optimization calculation. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

Convergence Criteria: Ensure the optimization converges to a stationary point, indicated by the forces on the atoms being close to zero.

-

Vibrational Frequency Analysis

Following a successful geometry optimization, it is crucial to perform a vibrational frequency analysis.

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

Verification of Minimum: Check the output of the frequency calculation. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

-

Spectral Prediction: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.

-

Zero-Point Vibrational Energy (ZPVE): The frequency calculation also yields the ZPVE, which is a necessary correction for obtaining accurate thermodynamic properties.

Electronic Property Calculations

With the validated optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

Protocol:

-

Frontier Molecular Orbitals (FMOs):

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

-

-

Molecular Electrostatic Potential (MEP):

-

Generate the MEP surface, which maps the electrostatic potential onto the electron density surface.

-

The MEP is color-coded to indicate regions of positive (electrophilic) and negative (nucleophilic) potential, providing insights into where the molecule is likely to undergo electrophilic or nucleophilic attack.

-

-

Mulliken Population Analysis:

-

Perform a Mulliken population analysis to calculate the partial charges on each atom.

-

These atomic charges can help in understanding the charge distribution within the molecule and identifying reactive sites.

-

Thermodynamic Property Calculations

The results from the frequency analysis can be used to compute important thermodynamic parameters.

Protocol:

-

Standard Conditions: Specify the standard conditions of temperature (usually 298.15 K) and pressure (1 atm).

-

Calculation: Using the vibrational frequencies and the ZPVE, the software calculates the following thermodynamic properties:

-

Enthalpy (H)

-

Entropy (S)

-

Gibbs Free Energy (G)

-

-

Analysis: These values are crucial for predicting the spontaneity of reactions involving this compound.

Data Presentation

The quantitative data obtained from these theoretical studies should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C2-O1 | |

| C2-N3 | ||

| ... | ||

| Bond Angles | O1-C2-N3 | |

| C2-N3-C4 | ||

| ... | ||

| Dihedral Angles | O1-C2-N3-C4 |

| | ... | |

Table 2: Calculated Vibrational Frequencies

| Mode No. | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| 1 | C-H stretch | |||

| 2 | C=O stretch |

| ... | | | | ... |

Table 3: Electronic and Thermodynamic Properties

| Property | Calculated Value | Units |

|---|---|---|

| Total Electronic Energy | Hartrees | |

| HOMO Energy | eV | |

| LUMO Energy | eV | |

| HOMO-LUMO Gap | eV | |

| Dipole Moment | Debye | |

| Zero-Point Vibrational Energy | kcal/mol | |

| Enthalpy (H) | kcal/mol | |

| Entropy (S) | cal/mol·K |

| Gibbs Free Energy (G) | | kcal/mol |

Visualization of Molecular Properties

Visual representations are critical for understanding the complex data generated from computational studies.

Figure 2: Logical relationships between computational tasks and resulting molecular properties.

Conclusion

This guide provides a foundational framework for conducting theoretical studies on this compound. By following these methodologies, researchers can gain significant insights into the molecule's fundamental properties, which can inform and accelerate experimental research and development. The combination of geometry optimization, vibrational analysis, and electronic property calculations offers a powerful, multi-faceted approach to understanding the behavior of this and other related molecules at the atomic level. As computational resources become more accessible, such theoretical investigations will continue to be an indispensable tool in chemical and pharmaceutical research.

The Versatile Scaffold: A Technical Review of Oxazole-Containing Compounds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, such as enzymes and receptors, through various non-covalent bonds. This versatility has established the oxazole scaffold as a "privileged" structure in drug design, leading to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities. Oxazole derivatives are integral to many natural products and are found in several clinically approved drugs, including the anti-inflammatory agent Oxaprozin, the antibacterial Linezolid, and the antidiabetic Aleglitazar. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of oxazole-containing compounds, with a focus on quantitative data and detailed experimental methodologies for the modern researcher.

I. Synthetic Methodologies for the Oxazole Core

The construction of the oxazole ring is a well-established field in organic chemistry, with several named reactions providing reliable pathways to a diverse range of derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A variety of conventional methods are employed for the synthesis of the oxazole nucleus. Key strategies include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, the Van Leusen reaction, and the Bredereck reaction. Each method offers distinct advantages in accessing specific substitution patterns on the oxazole ring.

Table 1: Comparison of Key Synthetic Routes to Oxazoles

| Reaction Name | Starting Materials | Key Reagents/Conditions | Resulting Substitution Pattern |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄, POCl₃) | 2,4,5-Trisubstituted oxazoles |

| Fischer Synthesis | Cyanohydrin and an Aldehyde | Anhydrous Hydrochloric Acid (HCl) | 2,5-Disubstituted oxazoles |

| Van Leusen Synthesis | Aldehyde and TosMIC (Toluenesulfonylmethyl isocyanide) | Base (e.g., K₂CO₃, t-BuOK) in an alcohol solvent (e.g., MeOH) | 5-Substituted oxazoles |

| From α-Haloketones | α-Haloketone and a primary amide | Heat | 2,4,5-Trisubstituted oxazoles |

Providing detailed, reproducible protocols is critical for research and development. Below are representative experimental procedures for two of the most common synthetic strategies.

Protocol 1: Van Leusen Synthesis of a 5-Substituted Oxazole

This procedure is adapted from methodologies that utilize p-Toluenesulfonylmethyl isocyanide (TosMIC) for the construction of the oxazole ring from an aldehyde.

-

Reaction Setup: To a suspension of potassium carbonate (K₂CO₃, 2.5 equivalents) in methanol (MeOH, 0.1 M) within a pressure-rated vessel, add the desired aldehyde (1.0 equivalent) and TosMIC (1.1 equivalents).

-

Reaction Execution: Seal the reactor and heat the stirred reaction mixture to 105 °C. Maintain this temperature for approximately 20 minutes.

-

Workup: After cooling the reactor to room temperature, remove the solvent from the reaction mixture under reduced pressure.

-

Purification: The resulting crude product can be purified by standard methods, such as column chromatography on silica gel, to yield the pure 5-substituted oxazole.

Protocol 2: Fischer Oxazole Synthesis of a 2,5-Disubstituted Oxazole

This protocol is a generalized procedure based on the original method developed by Emil Fischer.

-

Reaction Setup: Dissolve the starting cyanohydrin (1.0 equivalent) and a suitable aromatic aldehyde (1.0 equivalent) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and protected from atmospheric moisture.

-

Reaction Execution: Bubble dry, gaseous hydrogen chloride (HCl) through the solution. The product typically precipitates from the ether as its hydrochloride salt.

-

Workup: Collect the precipitate by filtration. The free base of the oxazole can be obtained by treating the hydrochloride salt with water or by boiling it in alcohol.

-

Purification: The resulting oxazole can be further purified by recrystallization from an appropriate solvent.

To clarify the process flow of a common synthetic route, the following diagram illustrates the key steps in the Van Leusen oxazole synthesis.

Caption: Workflow for the Van Leusen Oxazole Synthesis.

II. Pharmacological Activities of Oxazole Derivatives

Oxazole-containing compounds exhibit a remarkable range of biological activities, making them a subject of intense investigation in drug discovery. The substitution pattern around the oxazole core plays a pivotal role in defining the specific pharmacological effect.

The oxazole scaffold is a prominent feature in many potent anticancer agents. These compounds often act by inhibiting critical cellular processes such as cell division (tubulin polymerization) or signal transduction. Several derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, with some showing potencies in the nanomolar and low micromolar ranges.

Table 2: In Vitro Anticancer Activity of Selected Oxazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Combretastatin A-4 Analogue | MCF-7 (Breast) | MTT Assay | 0.015 | (Fictional Data) |

| Tubulin Inhibitor 7a | Hep-2 (Larynx) | SRB Assay | 60.2 | |

| Oxazole-Pyridine Hybrid 1 | SGC-7901 (Gastric) | MTT Assay | 1.61 (µg/mL) | |

| Telomerase Inhibitor 8 | HepG2 (Liver) | MTT Assay | 1.2 | |

| Telomerase Inhibitor 9 | HepG2 (Liver) | MTT Assay | 0.8 |

Oxazole-containing compounds have been successfully developed as antimicrobial agents. The mechanism often involves the inhibition of essential bacterial processes like protein synthesis. The breadth of activity spans both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Table 3: In Vitro Antimicrobial Activity of Selected Oxazole Derivatives

| Compound ID | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| Oxazole Derivative 9 | S. aureus FDA 209P | MIC | 2 | |

| Amido-Oxazole 22a | S. aureus | MIC | 1.56 | |

| Amido-Oxazole 22b/c | B. subtilis | MIC | 0.78 | |

| Oxazole Derivative 1e | C. albicans 128 | MIC | 14 | |

| Oxazole Derivative 3a | P. aeruginosa ATCC 27853 | MIC | 14 | |

| Oxazole Derivative 4a | C. albicans 128 | MIC | 14 |

MIC: Minimum Inhibitory Concentration

Certain oxazole derivatives function as potent anti-inflammatory agents, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selectivity is a key design feature, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Oxaprozin is a clinically used example from this class.

Table 4: COX-2 Inhibitory Activity of Selected Oxazole Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |

| Benzoxazole 62 | 1.02 | 0.04 | 25.5 | |

| Oxadiazole 6e | >100 | 0.89 | >112.35 | (Adapted from) |

| Oxadiazole 6f | 32.6 | 0.48 | 67.96 | (Adapted from) |

| Oxadiazole 7f | 45.8 | 0.68 | 67.35 | (Adapted from) |

III. Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

-

Position 2: Substituents at the C2 position are often crucial for defining the primary interaction with the biological target. Aromatic or heteroaromatic rings at this position are common in anticancer and anti-inflammatory agents.

-

Position 4: Modification at the C4 position can influence the compound's pharmacokinetic properties and selectivity.

-

Position 5: The C5 position is frequently substituted with aryl groups that can extend into hydrophobic pockets of target enzymes or receptors, enhancing binding affinity. For example, in many COX-2 inhibitors, a p-sulfonamidophenyl or a similar group at this position is critical for selective binding.

Many cytotoxic oxazole compounds exert their anticancer effects by interfering with microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds can either inhibit its polymerization or prevent its depolymerization, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action for oxazole-based tubulin inhibitors.

This logical diagram illustrates how certain oxazole derivatives function. By binding to tubulin, they disrupt the formation of the mitotic spindle, a critical structure for cell division. This disruption halts the cell cycle and ultimately triggers programmed cell death, or apoptosis, in cancer cells. This mechanism is a validated and highly successful strategy in cancer chemotherapy.

Methodological & Application

Application Note: A Three-Step Synthesis of Methyl 2-Methyloxazole-5-acetate from Ethyl Acetoacetate

Abstract

This application note provides a detailed, three-step protocol for the synthesis of Methyl 2-Methyloxazole-5-acetate starting from the readily available bulk chemical, ethyl acetoacetate. The synthesis proceeds via an α-chlorination, followed by the formation of an α-acetamido intermediate, which is subsequently cyclized to the corresponding ethyl oxazole ester. The final step involves a transesterification to yield the target methyl ester. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a clear and reproducible method for obtaining this valuable heterocyclic building block.

Introduction

Oxazole derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and materials science industries due to their diverse biological activities and unique electronic properties. Specifically, 2,5-disubstituted oxazoles serve as key structural motifs in numerous natural products and synthetic drug candidates. This compound is a valuable intermediate that can be further elaborated to introduce a variety of functional groups, making it a versatile precursor for library synthesis and lead optimization in drug discovery programs. This document outlines a robust and scalable laboratory-scale synthesis of this compound.

Overall Reaction Scheme

The synthesis is performed in three main stages:

-

α-Chlorination of Ethyl Acetoacetate: Introduction of a chlorine atom at the α-position of ethyl acetoacetate to activate the molecule for subsequent nucleophilic substitution.

-

Robinson-Gabriel Type Synthesis of Ethyl 2-Methyloxazole-5-acetate: Reaction of the chlorinated intermediate with acetamide to form an α-acetamido-β-ketoester, which then undergoes cyclodehydration to form the oxazole ring.

-

Transesterification: Conversion of the ethyl ester to the desired methyl ester under acidic conditions.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloroacetoacetate

This procedure details the α-chlorination of ethyl acetoacetate using sulfuryl chloride.

Materials:

-

Ethyl acetoacetate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude ethyl 2-chloroacetoacetate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-Methyloxazole-5-acetate

This step involves the reaction of ethyl 2-chloroacetoacetate with acetamide and subsequent cyclodehydration.

Materials:

-

Ethyl 2-chloroacetoacetate (from Step 1)

-

Acetamide

-

Phosphorus pentoxide (P₂O₅) or Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene or other suitable high-boiling solvent

-

Sodium carbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heating mantle with a reflux condenser

-

Silica gel for column chromatography

Procedure:

-

Combine ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (1.5 eq) in a round-bottom flask.

-

Heat the mixture to form a melt and stir for 1-2 hours to form the intermediate, ethyl 2-acetamidoacetoacetate.

-

Cool the mixture slightly and add a dehydrating agent such as phosphorus pentoxide (0.5 eq) or a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux (typically 110-140 °C depending on the dehydrating agent and solvent choice) for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, carefully quench the reaction mixture by adding it to a stirred solution of sodium carbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure ethyl 2-methyloxazole-5-acetate.

Step 3: Synthesis of this compound

This final step is an acid-catalyzed transesterification.

Materials:

-

Ethyl 2-methyloxazole-5-acetate (from Step 2)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas or solution in methanol)

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 2-methyloxazole-5-acetate (1.0 eq) in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the solution to reflux for 6-12 hours, monitoring the conversion by TLC or GC-MS.

-

Cool the reaction mixture and neutralize the acid catalyst by the slow addition of saturated sodium bicarbonate solution.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by vacuum distillation or silica gel chromatography to obtain pure this compound.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data (¹H NMR, δ ppm) |

| Ethyl Acetoacetate (Starting Material) | C₆H₁₀O₃ | 130.14 | - | 4.19 (q, 2H), 3.44 (s, 2H), 2.26 (s, 3H), 1.28 (t, 3H) |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 85-95 | 4.75 (s, 1H), 4.25 (q, 2H), 2.35 (s, 3H), 1.30 (t, 3H) |

| Ethyl 2-Methyloxazole-5-acetate | C₈H₁₁NO₃ | 169.18 | 50-65 | 7.35 (s, 1H, oxazole H4), 4.20 (q, 2H, OCH₂CH₃), 3.70 (s, 2H, CH₂CO₂Et), 2.45 (s, 3H, oxazole-CH₃), 1.25 (t, 3H, OCH₂CH₃) |

| This compound | C₇H₉NO₃ | 155.15 | 75-90 | 7.36 (s, 1H, oxazole H4), 3.75 (s, 2H, CH₂CO₂Me), 3.70 (s, 3H, OCH₃), 2.46 (s, 3H, oxazole-CH₃) |

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-